Cas no 1401966-71-9 (Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate)

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and fine chemical applications. Its structure incorporates both a formyl group and a tert-butyl ester, enabling selective functionalization under mild conditions. The piperidine moiety enhances solubility and reactivity, making it useful in the preparation of bioactive compounds. The tert-butyl ester group offers stability during synthetic transformations while allowing facile deprotection when needed. This compound is well-suited for use in medicinal chemistry, serving as a key building block for the development of novel drug candidates. Its high purity and consistent performance ensure reliable results in multi-step synthesis.
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate structure
1401966-71-9 structure
Product Name:Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
CAS No:1401966-71-9
MF:C18H25NO3
MW:303.396005392075
CID:2360303
PubChem ID:86708240
Update Time:2025-06-09

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
    • tert-butyl 4-[(4-formylpiperidin-1-yl)methyl]benzoate
    • RYHXPJCANICSEF-UHFFFAOYSA-N
    • Tert-Butyl 4-4-Formylpiperidin-1-Yl)Methyl)Benzoate
    • tert-butyl4-((4-formylpiperidin-1-yl)methyl)benzoate
    • MFCD28405019
    • SCHEMBL12813914
    • DB-210405
    • 1401966-71-9
    • BGC96671
    • BS-41849
    • CS-0035909
    • Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
    • MDL: MFCD28405019
    • Inchi: 1S/C18H25NO3/c1-18(2,3)22-17(21)16-6-4-14(5-7-16)12-19-10-8-15(13-20)9-11-19/h4-7,13,15H,8-12H2,1-3H3
    • InChI Key: RYHXPJCANICSEF-UHFFFAOYSA-N
    • SMILES: O=CC1CCN(CC2C=CC(C(=O)OC(C)(C)C)=CC=2)CC1

Computed Properties

  • Exact Mass: 303.18344366g/mol
  • Monoisotopic Mass: 303.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6
  • XLogP3: 2.6

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Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:1401966-71-9)Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
Order Number:A1232138
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:13
Price ($):178
Email:sales@amadischem.com

Additional information on Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Introduction to Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS No. 1401966-71-9)

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, a compound with the chemical formula C18H23NO3, is a significant molecule in the field of chemical and pharmaceutical research. This compound, identified by its CAS number CAS NO. 1401966-71-9, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a tert-butyl group, a formyl substituent, and a piperidine ring makes this benzoate derivative a versatile intermediate in the synthesis of more complex molecules.

The tert-butyl group contributes to the steric stability of the molecule, which is a crucial factor in drug design. Steric hindrance can prevent unwanted side reactions and improve the selectivity of enzymatic or chemical transformations. In contrast, the formylpiperidin-1-yl moiety introduces reactivity that can be exploited in various synthetic pathways. This part of the molecule can participate in condensation reactions, forming new bonds with other functional groups, which is particularly useful in the development of heterocyclic compounds.

The benzoate backbone provides additional flexibility and stability to the molecule. Benzoate derivatives are well-known for their pharmacological properties, often serving as key components in drugs targeting neurological disorders, inflammation, and infectious diseases. The combination of these structural elements in Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate makes it a valuable building block for medicinal chemists.

Recent research has highlighted the importance of piperidine derivatives in drug development. Piperidine rings are commonly found in biologically active compounds due to their ability to mimic natural amino acid structures and interact favorably with biological targets. The 4-formylpiperidin-1-yl group in Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate allows for further functionalization, enabling the synthesis of more complex molecules with tailored properties.

In the context of modern pharmaceutical research, Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate has been explored for its potential role in the development of novel therapeutic agents. For instance, studies have shown that modifications at the piperidine ring can influence binding affinity and metabolic stability, critical factors in drug efficacy and safety. The tert-butyl group's steric bulk can also be leveraged to optimize pharmacokinetic profiles by reducing off-target interactions.

The formyl group in this compound is particularly noteworthy as it serves as a versatile handle for further chemical transformations. Formylation reactions are widely used in organic synthesis to introduce new functional groups or to prepare intermediates for more complex molecules. In pharmaceutical applications, formyl derivatives can be converted into amides or carboxylic acids, expanding their utility in drug design.

One area where Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate shows promise is in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By modifying the structure of this compound, researchers aim to develop inhibitors that selectively target specific kinases, thereby minimizing side effects and improving therapeutic outcomes.

The benzoate moiety also contributes to the overall pharmacological activity of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate. Benzoic acid derivatives have been extensively studied for their anti-inflammatory, analgesic, and antimicrobial properties. The presence of this group enhances the compound's potential as a lead molecule for drug discovery programs.

In summary, Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features—specifically the tert-butyl, formyl, and formaldehyde-substituted piperidine ring—make it a valuable intermediate for synthesizing complex molecules with tailored biological activities. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in advancing drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1401966-71-9)Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
A1232138
Purity:99%
Quantity:1g
Price ($):178
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